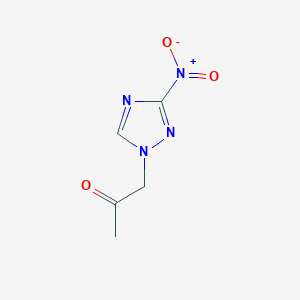

1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone

Description

BenchChem offers high-quality 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitro-1,2,4-triazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBLHAUYFVFQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=NC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362550 | |

| Record name | 1-(3-Nitro-1H-1,2,4-triazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60728-89-4 | |

| Record name | 1-(3-Nitro-1H-1,2,4-triazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermal Stability and Decomposition of Nitrotriazole Derivatives: A Methodological Whitepaper with a Case Study on 3-Nitro-1,2,4-triazol-5-one (NTO)

An In-depth Technical Guide

Executive Summary

The thermal stability of energetic materials is a critical parameter that dictates their safety, performance, and operational lifecycle. Nitrotriazole derivatives, a significant class of these materials, are characterized by a nitrogen-rich heterocyclic core, which imparts high energy density. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability and decomposition pathways of such compounds. Due to the limited specific literature on 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone, this paper will use the extensively studied and structurally related compound, 3-Nitro-1,2,4-triazol-5-one (NTO), as a primary case study. The principles, experimental protocols, and mechanistic insights detailed herein are directly applicable to the investigation of 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone and other novel nitrotriazole-based compounds. We will delve into the causality behind experimental design, the interpretation of analytical data, and the elucidation of decomposition kinetics and mechanisms, grounding our discussion in authoritative research.

Introduction: The Significance of the Nitrotriazole Scaffold

The 1,2,4-triazole ring is a foundational structure in the development of energetic materials. Its high nitrogen content contributes to a large positive heat of formation, releasing substantial energy upon decomposition primarily into environmentally benign dinitrogen (N₂) gas. The introduction of nitro (-NO₂) groups onto this scaffold further enhances the explosive performance by increasing the molecule's oxygen balance and energy density.

3-Nitro-1,2,4-triazol-5-one (NTO) is a canonical example of this class, recognized as a high-energy, low-sensitivity explosive.[1] Its favorable safety profile has led to its use in replacing traditional, more sensitive munitions like TNT and RDX.[2][3] Understanding the thermal behavior of NTO provides a robust framework for evaluating new derivatives. The core objective of this guide is to establish a validated scientific workflow for characterizing the thermal stability of compounds like 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone, leveraging the wealth of knowledge from NTO research.

Foundational Analytical Techniques for Thermal Assessment

A multi-technique approach is essential for a holistic understanding of thermal decomposition. The choice of analytical methods is driven by the need to probe different physical and chemical events that occur as a substance is heated.

-

Differential Scanning Calorimetry (DSC): This is the cornerstone of thermal hazard assessment. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is indispensable for identifying the onset temperature of decomposition (T_onset), the peak exothermic temperature (T_peak), and the total energy released (enthalpy of decomposition, ΔH_d). These parameters are critical for defining safe handling and storage temperatures.

-

Thermogravimetric Analysis (TGA): TGA continuously measures the mass of a sample as it is heated over time. It provides quantitative information on mass loss associated with decomposition, revealing the number of decomposition stages and the temperature ranges over which they occur. The causality for using TGA is to correlate energy release (from DSC) with specific mass loss events.

-

Coupled Evolved Gas Analysis (EGA): The true power of TGA is realized when it is coupled with techniques that identify the evolved gaseous products.

-

TGA-FTIR (Fourier Transform Infrared Spectroscopy): The gas stream from the TGA furnace is passed through an IR gas cell, allowing for the real-time identification of functional groups in the evolved gases (e.g., CO₂, H₂O, NO₂, HCN).

-

TGA-MS (Mass Spectrometry): This provides the molecular weight of the evolved species, offering definitive identification of the decomposition products.

-

The combined use of TGA-FTIR-MS is a self-validating system, where IR provides functional group information and MS confirms the molecular identity, enabling the confident elucidation of decomposition pathways.[4]

-

Experimental Workflow: A Validated Protocol for Thermal Analysis

The following protocol outlines a robust, step-by-step methodology for the thermal characterization of a novel nitrotriazole derivative. The rationale behind each step is provided to ensure experimental integrity.

Detailed Protocol for Simultaneous TGA-DSC Analysis

-

Sample Preparation:

-

Action: Accurately weigh 1-2 mg of the sample into an aluminum or platinum crucible.

-

Causality: A small sample mass minimizes thermal gradients within the sample and reduces the risk of a violent event inside the instrument, ensuring the data reflects intrinsic material properties rather than experimental artifacts.

-

-

Instrument Configuration:

-

Action: Place the sample crucible and an empty reference crucible into the instrument. Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the run.

-

Causality: An inert nitrogen atmosphere is crucial for studying the inherent thermal decomposition of the material, preventing oxidative side reactions that would occur in the presence of air and complicate the interpretation of the results.

-

-

Thermal Program Execution:

-

Action: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a constant heating rate (β). Perform separate experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

Causality: Using multiple heating rates is essential for performing isoconversional kinetic analysis.[5] The decomposition temperatures will shift to higher values at faster heating rates, and this systematic shift allows for the calculation of the activation energy (Ea), a key parameter describing the energy barrier to decomposition.

-

-

Data Acquisition and Interpretation:

-

Action: Continuously record sample mass (TGA), differential heat flow (DSC), and evolved gas spectra (FTIR/MS).

-

Analysis:

-

From the DSC curve, determine T_onset and T_peak. Integrate the exothermic peak to find ΔH_d.

-

From the TGA curve, determine the temperature ranges of mass loss and the percentage of residual mass.

-

Correlate specific mass loss events from the TGA with peaks in the DSC and the appearance of specific gaseous products in the EGA data.

-

-

Visualization of the Experimental Workflow

Caption: Workflow for comprehensive thermal analysis of nitrotriazole compounds.

Case Study: Thermal Decomposition of 3-Nitro-1,2,4-triazol-5-one (NTO)

The application of the above workflow to NTO has yielded a deep understanding of its thermal behavior, which serves as an excellent model for its derivatives.

Thermal Behavior and Decomposition Kinetics

Studies using DSC and TGA have shown that NTO undergoes a sharp, single-stage exothermic decomposition. The decomposition characteristics are highly dependent on the heating rate, a key indicator used in kinetic modeling.

Table 1: Thermal Decomposition Parameters for NTO

| Parameter | Value | Technique | Reference |

| Peak Decomposition Temp (T_max) | ~264 °C | DTA/DSC | |

| Decomposition Range | 194-264 °C | TG | |

| Self-Accelerating Decomposition Temp | 168.3 °C | Calculation | [6] |

| Critical Temp of Thermal Explosion | 178.1 °C | Calculation | [6] |

Kinetic analysis using isoconversional methods like Kissinger-Akahira-Sunose (KAS) and Flynn-Ozawa-Wall (FOW) on data from multiple heating rates allows for the determination of the activation energy (Ea) of decomposition.[5] This value represents the minimum energy required to initiate the decomposition reaction and is a fundamental measure of thermal stability.

Decomposition Mechanism and Gaseous Products

The consensus from experimental and computational studies is that the thermal decomposition of NTO is a complex process initiated by several competing pathways.[4][7]

-

NO₂ Elimination: The cleavage of the C-NO₂ bond is a primary initiation step. This pathway becomes more dominant under high-temperature, high-stress conditions like shock loading.[7]

-

Ring Cleavage: The triazole ring itself can break apart, leading to the formation of various nitrogen-containing fragments.

-

Hydrogen Transfer: Both intramolecular and intermolecular hydrogen transfer events can occur, leading to the formation of unstable intermediates that rapidly decompose.[7]

Combined TGA-FTIR-MS and reactive molecular dynamics (ReaxFF MD) simulations have identified the major gaseous products of NTO decomposition.[4]

Table 2: Major Decomposition Products of NTO

| Product | Chemical Formula | Identification Method |

| Water | H₂O | TG-FTIR-MS |

| Carbon Dioxide | CO₂ | TG-FTIR-MS |

| Dinitrogen | N₂ | TG-FTIR-MS |

| Nitrogen Dioxide | NO₂ | TG-FTIR-MS |

| Ammonia | NH₃ | TG-FTIR-MS |

The formation of N₂ as a primary product is expected and desirable for energetic materials, while the presence of toxic gases like NO₂ and intermediates like HCN must be considered in safety and environmental assessments.[8]

Visualization of Proposed NTO Decomposition Pathways

Caption: Simplified schematic of competing NTO thermal decomposition pathways.

Conclusion

The thermal stability and decomposition of 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone can be thoroughly investigated using the validated, multi-technique workflow presented in this guide. By employing a combination of DSC, TGA, and evolved gas analysis, researchers can determine critical safety parameters, elucidate decomposition kinetics, and identify reaction products. The extensive research on 3-Nitro-1,2,4-triazol-5-one (NTO) provides a robust framework and comparative benchmark for these studies. The integration of experimental data with computational modeling offers the most powerful approach to fully understanding the complex chemical transformations that these energetic materials undergo upon heating. This foundational knowledge is paramount for the safe development and application of next-generation nitrotriazole-based materials.

References

-

Korolev, V. L., et al. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Russian Chemical Bulletin, 55, 1388–1400.

-

Zhang, L., et al. (2021). Initial Decomposition Mechanism of 3-Nitro-1,2,4-triazol-5-one (NTO) under Shock Loading: ReaxFF Parameterization and Molecular Dynamic Study. Molecules, 26(16), 4985.

-

Sikder, A. K., et al. (2010). Synthesis, characterization and thermolysis of 2,4-dihydro -2,4,5-trinitro-3H- 1,2,4-triazol-3-one (DTNTO): A new derivative of NTO. Indian Journal of Engineering and Materials Sciences, 17, 123-128.

-

Singh, R., et al. (2021). Investigating the Kinetics of the Thermolysis of 3- nitro-2,4-dihydro-3H-1,2,4-triazol-5-one (NTO). ChemistrySelect, 6(42), 11419-11426.

-

Le, C. M., et al. (2023). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. ACS ES&T Water, 3(4), 1108-1117.

-

Request PDF on ResearchGate for 3-Nitro-1,2,4-triazole.

-

Wang, B., et al. (2024). High-precision quantitative analysis of 3-nitro-1,2,4-triazol-5-one (NTO) concentration based on ATR-FTIR spectroscopy and machine learning. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 313, 124119.

-

Wan, J., et al. (2005). 1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3394-o3395.

-

RSC Publishing. (2016). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Advances, 6(52), 47646-47654.

-

Scheffner, S., et al. (2018). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. The Journal of Chemical Physics, 149(19), 194303.

-

Le, C. M., et al. (2023). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. PubMed.

-

Xu, Z., et al. (2021). Thermal decomposition mechanism study of 3-nitro-1,2,4-triazol-5-one based on TG-FTIR-MS and ReaxFF MD simulations. Journal of Hazardous Materials, 413, 125345.

-

Request PDF on ResearchGate for Thermal Decomposition of 3-Nitro-1,2,4-Triazole-5-One (NTO) and Nanosize NTO Catalyzed by NiFe2O4.

Sources

- 1. High-precision quantitative analysis of 3-nitro-1,2,4-triazol-5-one (NTO) concentration based on ATR-FTIR spectroscopy and machine learning - Beijing Institute of Technology [pure.bit.edu.cn]

- 2. Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

synthesis precursors for 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone

An In-Depth Technical Guide to the Synthesis Precursors for 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone

Introduction

1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone is a molecule of interest within various fields of chemical research, primarily due to the energetic properties imparted by the nitrotriazole moiety. The 1,2,4-triazole ring is a fundamental scaffold in medicinal chemistry and materials science, and the introduction of a nitro group significantly alters its electronic and chemical characteristics.[1][2] This guide provides a detailed examination of the essential precursors and synthetic strategies required for its preparation, focusing on the underlying chemical principles and practical experimental considerations for a research audience.

The synthesis is logically approached as a two-stage process: first, the construction of the core heterocyclic precursor, 3-Nitro-1H-1,2,4-triazole (NTA), followed by its N-alkylation to introduce the acetonyl functional group. This document will dissect each stage, emphasizing the causality behind procedural choices, addressing key challenges such as regioselectivity, and providing validated protocols.

Section 1: Synthesis of the Core Precursor: 3-Nitro-1H-1,2,4-triazole (NTA)

The foundational precursor for the target molecule is 3-Nitro-1H-1,2,4-triazole (NTA). The 1,2,4-triazole ring system is a planar, six-π-electron aromatic heterocycle, widely used as a starting material for more complex derivatives.[1] The synthesis of NTA itself is a critical first step that dictates the feasibility and purity of the final product.

Synthetic Pathway Overview

While several methods exist for the synthesis of the 1,2,4-triazole ring, a common and reliable method for producing the 3-nitro derivative is through the direct nitration of 1H-1,2,4-triazole. This electrophilic substitution reaction is effective due to the stable nature of the triazole ring under strongly acidic and nitrating conditions.

dot

Caption: Synthesis of 3-Nitro-1H-1,2,4-triazole (NTA).

Precursor and Reagent Data

A successful synthesis relies on the quality and proper handling of the starting materials.

| Reagent | Formula | M.W. ( g/mol ) | Role | Key Considerations |

| 1H-1,2,4-Triazole | C₂H₃N₃ | 69.07 | Starting Material | Hygroscopic; store in a desiccator. |

| Nitric Acid (fuming) | HNO₃ | 63.01 | Nitrating Agent | Highly corrosive and a strong oxidizer. |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalyst/Dehydrating Agent | Extremely corrosive; handle with care. |

Experimental Protocol: Synthesis of NTA

This protocol describes a standard laboratory procedure for the nitration of 1H-1,2,4-triazole.

1. Preparation of the Nitrating Mixture:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add fuming nitric acid dropwise to the sulfuric acid while maintaining the low temperature. This exothermic process must be controlled to prevent runaway reactions. The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

2. Nitration Reaction:

-

Once the nitrating mixture is prepared and stable at 0-5 °C, slowly add solid 1H-1,2,4-triazole in small portions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for several hours to ensure the reaction goes to completion.

3. Work-up and Isolation:

-

Cool the reaction mixture back to room temperature.

-

Carefully pour the acidic mixture onto crushed ice. This quenches the reaction and precipitates the product, which has lower solubility in water.

-

The crude 3-Nitro-1H-1,2,4-triazole will precipitate as a white to pale yellow solid.

-

Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Recrystallization from a suitable solvent like hot water or ethanol can be performed for further purification.[1]

Section 2: N-Alkylation to Synthesize 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone

The second stage of the synthesis involves attaching the acetonyl group (-CH₂COCH₃) to a nitrogen atom of the NTA ring. This is achieved via a nucleophilic substitution reaction using an appropriate alkylating agent.

Core Precursors

| Precursor | Formula | M.W. ( g/mol ) | Role |

| 3-Nitro-1H-1,2,4-triazole (NTA) | C₂H₂N₄O₂ | 114.08 | Nucleophile |

| Chloroacetone | C₃H₅ClO | 92.53 | Alkylating Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Acetone / DMF | - | - | Solvent |

The Critical Challenge: Regioselectivity

The N-alkylation of NTA is not straightforward. The triazole ring possesses two potential sites for alkylation: the N1 and N2 positions. This leads to the formation of two constitutional isomers.

The N-monoalkylation of 3-nitro-1,2,4-triazoles in the presence of a base is known to be nonselective, typically yielding a mixture of N1 and N2 substituted products.[3] The electron-withdrawing nature of the nitro group at the C3 position decreases the electron density and nucleophilicity of the adjacent N2 and N4 nitrogens. This makes the distal N1 nitrogen a competitive site for alkylation. The final isomer ratio is influenced by a delicate balance of factors including the solvent, the nature of the base and counter-ion, and the reaction temperature.[3][4]

dot

Caption: Regioselectivity in the N-alkylation of NTA.

Experimental Protocol: N-Alkylation of NTA

This protocol aims to synthesize the target compound via the reaction of NTA with chloroacetone.

1. Reaction Setup:

-

To a solution of 3-Nitro-1H-1,2,4-triazole (NTA) in a suitable polar aprotic solvent (e.g., acetone or N,N-dimethylformamide, DMF), add a slight excess of a mild base, such as anhydrous potassium carbonate (K₂CO₃).

-

The purpose of the base is to deprotonate the N-H of the triazole ring, forming the more nucleophilic triazolide anion. A mild base is chosen to avoid potential side reactions with the nitro group or the alkylating agent.

2. Alkylation:

-

Stir the suspension at room temperature for a short period to allow for anion formation.

-

Add chloroacetone dropwise to the mixture. Chloroacetone is a potent lachrymator and should be handled in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically runs for several hours.

3. Work-up and Purification:

-

After the reaction is complete (as indicated by the consumption of NTA), cool the mixture to room temperature.

-

Filter off the inorganic salts (e.g., K₂CO₃ and KCl).

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which will be a mixture of the N1 and N2 isomers.

-

Separation of the desired 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone from the isomeric byproduct is typically achieved by column chromatography on silica gel, exploiting the different polarities of the two isomers.[5]

Section 3: Safety and Handling of Core Precursors

Professional laboratory safety protocols must be strictly followed. The key precursors present significant hazards.

| Compound | CAS No. | GHS Hazard Statements | Key Precautions |

| 3-Nitro-1H-1,2,4-triazole (NTA) | 24807-55-4 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6] | Avoid inhalation of dust. Wear appropriate PPE, including gloves and safety glasses. |

| Chloroacetone (stabilized) | 78-95-5 | H226: Flammable liquid and vapor.H301: Toxic if swallowed.H310+H330: Fatal in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage.[7] | Potent lachrymator (tear-producing). Always handle in a certified chemical fume hood. Use extreme caution to avoid skin contact or inhalation. |

Conclusion

The synthesis of 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone is a multi-step process hinging on two key transformations: the formation of the 3-Nitro-1H-1,2,4-triazole precursor and its subsequent N-alkylation. While the synthesis of the NTA core is relatively standard, the critical challenge for the researcher lies in the alkylation step. The inherent reactivity of the triazole ring leads to the formation of constitutional isomers, necessitating careful control of reaction conditions and robust purification methods to isolate the desired N1-substituted product. A thorough understanding of the electronic factors governing the regioselectivity of this reaction is paramount for the successful and efficient synthesis of the target compound.

References

[8] Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

[1] National Center for Biotechnology Information. (n.d.). 3-Nitro-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online. [Link]

[9] Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

[3] ResearchGate. (2008). Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3-nitro-1,2,4-triazoles and dialkyl sulfates. [Link]

[2] Chem-Impex. (n.d.). 3-Nitro-1H-1,2,4-triazole. [Link]

[6] PubChem. (n.d.). 3-Nitro-1,2,4-triazole. [Link]

[4] ResearchGate. (2013). An Investigation into the Alkylation of 1,2,4-Triazole. [Link]

[10] Google Patents. (2016). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.

[11] ResearchGate. (2012). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. [Link]

[12] ScienceDirect. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and Fukui functions. Journal of Molecular Structure, 1222, 128913. [Link]

[13] Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). [Link]

[14] Semantic Scholar. (2022). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. [Link]

[5] Chemistry Stack Exchange. (2017). Separation of alkylated 1,2,4-triazole in solution. [Link]

Sources

- 1. 3-Nitro-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 3-Nitro-1,2,4-triazole | C2H2N4O2 | CID 90614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 10. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 13. 1H-1,2,4-Triazole (CAS 288-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Nitrotriazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Dual Nature of Nitrotriazoles and the Predictive Power of Quantum Chemistry

Nitrotriazole derivatives represent a fascinating class of molecules, occupying a unique space at the intersection of high-energy materials science and medicinal chemistry. Their nitrogen-rich heterocyclic core, combined with the energetic nitro groups, endows them with a tunable range of properties. In one context, they are investigated as next-generation energetic materials, offering a balance of high performance and reduced sensitivity. In another, their structural motifs are explored as scaffolds for novel therapeutic agents, including anti-trypanosomatid and anti-cancer drugs.

Navigating the development of these compounds traditionally relies on iterative synthesis and hazardous, time-consuming experimental testing. Computational chemistry, specifically quantum chemical calculations, offers a paradigm shift. By simulating molecular behavior at the subatomic level, we can predict key properties, elucidate reaction mechanisms, and rationally design new derivatives with desired characteristics before a single gram is synthesized. This guide provides a technical framework for applying these powerful computational tools to the study of nitrotriazole derivatives, grounded in established scientific principles and field-proven methodologies.

The Theoretical Bedrock: Choosing the Right Tools for the Job

The accuracy of any quantum chemical prediction is fundamentally tied to the chosen theoretical method and basis set. For systems like nitrotriazoles, a balance between computational cost and accuracy is paramount.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the most popular and versatile method for studying many-body systems like molecules. Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach provides a remarkable balance of efficiency and accuracy, making it ideal for the study of medium to large molecules like nitrotriazole derivatives.

The choice of the functional, which approximates the exchange and correlation energy, is critical. For nitrotriazoles, a variety of functionals have been successfully employed:

-

B3LYP: A hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. It is a robust, all-purpose functional often used as a starting point, though it may require larger basis sets for accurate results with sterically crowded nitro compounds.

-

B3PW91: Another popular hybrid functional, often used for calculating physicochemical and performance properties of energetic materials.

-

M06-2X: A high-nonlocality hybrid meta-GGA functional that often performs well for main-group chemistry, thermochemistry, and systems with non-covalent interactions. It has been successfully used for geometry optimization and frequency analysis of nitrotriazoles.

Basis Sets: The Language of Electrons

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation. For molecules containing nitro groups and nitrogen heterocycles, Pople-style and Dunning's correlation-consistent basis sets are common choices.

-

Pople-style (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and offer a good compromise. The numbers indicate the number of Gaussian functions used to describe core and valence orbitals. The letters in parentheses denote the addition of polarization (d,p) and diffuse (++) functions, which are crucial for accurately describing the electron distribution in polar molecules with heteroatoms, like nitrotriazoles. For instance, the 6-311++G(2d,p) basis set has been shown to produce more reasonable results for sterically crowded nitroaromatics than smaller sets like 6-31G(d,p).

-

Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit as the size of the set increases (D=double, T=triple, Q=quadruple zeta). The "aug-" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions.

Table 1: Recommended DFT Functional and Basis Set Combinations

| Application | Recommended Functional | Recommended Basis Set | Rationale & Causality |

| Initial Geometry Optimization | B3LYP or M06-2X | 6-311G(d,p) | Provides a reliable initial structure with moderate computational cost. Good for screening multiple derivatives. |

| Energetic Properties (HOF, Density) | B3PW91 / M06-2X | 6-311++G(d,p) | These combinations have been shown to yield accurate thermochemical data crucial for detonation performance prediction. |

| Electronic Properties (MEP, HOMO/LUMO) | B3LYP / M06-2X | 6-311++G(d,p) | Larger basis sets with diffuse functions are essential for accurately describing the electron distribution and frontier molecular orbitals. |

| Sensitivity Analysis (BDE) | B3PW91 | 6-31G(d,p) | Bond Dissociation Energy (BDE) of the trigger linkage (e.g., C-NO₂) is a key indicator of thermal stability and sensitivity. This level of theory provides a good balance for this specific calculation. |

| Drug-Receptor Interactions (Docking Prep) | B3LYP | 6-311++G(d,p) | Accurate electrostatic potential is critical for docking studies. This level provides reliable geometries and charge distributions. |

The Core Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the quantum chemical analysis of nitrotriazole derivatives. This workflow is designed to be adaptable for both energetic material and drug discovery applications. Most of these calculations can be performed using software packages like Gaussian, Q-Chem, or ORCA.

Step 1: Geometry Optimization

The first and most critical step in any quantum chemical calculation is to find the equilibrium geometry of the molecule. This is the arrangement of atoms that corresponds to a minimum on the potential energy surface.

-

Protocol:

-

Build Initial Structure: Construct the 3D structure of the nitrotriazole derivative using molecular building software (e.g., Avogadro, GaussView). Ensure reasonable bond lengths and angles.

-

Create Input File: Prepare an input file for the quantum chemistry software. This file specifies the atomic coordinates, the total charge, the spin multiplicity (typically 0 and 1 for singlet ground states), the theoretical method, the basis set, and the type of calculation.

-

Run Optimization: Execute the geometry optimization calculation. The software will iteratively adjust the atomic positions to minimize the forces between atoms.

-

Verify Convergence: After the calculation finishes, confirm that it has converged to a true minimum. This is done by performing a vibrational frequency analysis in the next step.

-

-

Example Gaussian Input for Geometry Optimization:

Causality: The Opt keyword requests a geometry optimization. The Freq keyword is crucial as it automatically triggers a frequency calculation after the optimization completes, which is used to validate the result.

Step 2: Vibrational Frequency Analysis

This calculation serves two primary purposes:

-

Verification of Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable structure, and the geometry must be further optimized.

-

Thermochemical Data: The frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy, which are essential for accurate thermochemical calculations like the heat of formation.

-

Protocol:

-

This calculation is typically performed automatically after a geometry optimization by including the Freq keyword in the input file.

-

Analyze the output file to check for imaginary frequencies. If any are present, visualize the corresponding vibrational mode to understand the instability and adjust the initial geometry accordingly for a re-optimization.

-

Step 3: Calculation of Key Properties

With a validated equilibrium geometry, you can now calculate a wide range of molecular properties.

-

Heat of Formation (HOF): A positive HOF is a primary indicator of a high-energy material.

-

Protocol (Isodesmic Reaction Method): This method is highly effective because it cancels out systematic errors in the calculations.

-

Design a hypothetical reaction where the number and types of bonds are conserved between reactants and products. The target molecule is a reactant, and all other species in the reaction must have well-established experimental HOF values.

-

Calculate the total electronic energies (including ZPVE and thermal corrections) for all species in the isodesmic reaction.

-

The enthalpy of reaction (ΔH_rxn) is calculated as: ΔH_rxn = ΣH_products - ΣH_reactants (from calculation)

-

The HOF of the target molecule can then be derived from the relationship: ΔH_rxn = ΣHOF_products - ΣHOF_reactants (using experimental values for all but the target)

-

-

-

Detonation Velocity (D) and Pressure (P): These are key performance metrics.

-

Protocol (Kamlet-Jacobs Equations): These are widely used empirical formulas that provide reliable estimates for CHNO explosives.

-

Detonation Velocity (D): D = 1.01 (N * M̄^0.5 * Q^0.5)^0.5 * (1 + 1.30 * ρ₀)

-

Detonation Pressure (P): P = 15.58 * ρ₀² * N * M̄^0.5 * Q^0.5

-

Where:

-

ρ₀: The density of the explosive (g/cm³). This can be estimated from the calculated molecular volume (ρ₀ ≈ M / V_m).

-

N: Moles of gaseous detonation products per gram of explosive.

-

M̄: Average molecular weight of the gaseous products.

-

Q: Heat of detonation (kcal/g), derived from the calculated HOF.

-

-

-

Self-Validation: The inputs for these equations (HOF, ρ₀) are derived directly from the quantum chemical calculations, creating a cohesive predictive model. Software like EXPLO5 automates these predictions based on thermochemical data.

-

-

Molecular Electrostatic Potential (MEP): MEP maps are invaluable for understanding intermolecular interactions, which is the cornerstone of drug design.

-

Protocol:

-

Using the optimized geometry, perform a single-point energy calculation.

-

Generate the MEP surface, which maps the electrostatic potential onto the molecule's electron density surface.

-

-

Interpretation:

-

Red regions (negative potential): Indicate electron-rich areas, such as lone pairs on oxygen or nitrogen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.

-

Blue regions (positive potential): Indicate electron-poor areas, such as hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.

-

-

-

Frontier Molecular Orbitals (HOMO/LUMO):

-

Protocol: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are standard outputs of any DFT calculation.

-

Interpretation: The HOMO-LUMO energy gap is a descriptor of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive. The spatial distribution of these orbitals can indicate which parts of the molecule are involved in electron donation (HOMO) and acceptance (LUMO).

-

Step 4: Advanced Analysis - Hirshfeld Surfaces

For energetic materials, crystal packing and intermolecular interactions are as important as molecular properties in determining stability and sensitivity. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.

-

Protocol:

-

Requires a crystal information file (.cif), which can be obtained from experimental X-ray diffraction or predicted via crystal structure prediction (CSP) methods.

-

Use software like CrystalExplorer to generate the Hirshfeld surface and associated 2D fingerprint plots.

-

-

Interpretation:

-

The Hirshfeld surface itself can be colored to show different properties, such as intermolecular contact distances. Red spots on the surface indicate close contacts.

-

The 2D fingerprint plot decomposes the interactions, showing the percentage contribution of different atom-atom contacts (e.g., O···H, N···H, H···H). This provides a quantitative measure of the types of interactions governing the crystal packing.

-

Visualization and Data Synthesis

Clear presentation of computational data is essential for interpretation and communication.

Computational Workflow Diagram

Caption: A comprehensive workflow for the quantum chemical analysis of nitrotriazole derivatives.

Property-Performance Relationship Diagram

Methodological & Application

The Strategic Utility of 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone in the Synthesis of Advanced High-Energy Compounds

Introduction: The Quest for Superior Energetic Materials

In the field of energetic materials, the pursuit of compounds that offer a superior balance of high performance, low sensitivity, and thermal stability is relentless. Nitrogen-rich heterocyclic compounds have emerged as a cornerstone of modern research in this area.[1] Their molecular frameworks, rich in N-N and C-N bonds, release vast amounts of energy upon decomposition, primarily forming the environmentally benign dinitrogen (N₂) gas.[2] Among these heterocycles, the 1,2,4-triazole ring serves as an exceptionally stable and versatile building block for designing next-generation energetic materials.[1]

This guide focuses on a key intermediate, 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone (hereafter referred to as NTA). This molecule is a strategic precursor, ingeniously combining the energetic properties of the 3-nitro-1,2,4-triazole core with the synthetic versatility of an acetone functional group. The nitro group enhances the energetic output and density, while the acetone moiety provides a reactive handle for a multitude of chemical transformations. This allows for the systematic construction of more complex, high-performance energetic molecules, including advanced explosives and propellant ingredients. This document provides detailed protocols for the synthesis of NTA and its subsequent application as a precursor to more advanced energetic systems.

Part 1: Synthesis and Characterization of the NTA Precursor

The synthesis of NTA is achieved through the N-alkylation of 3-nitro-1H-1,2,4-triazole. This reaction is fundamental but requires careful control to achieve the desired regioselectivity. The 1,2,4-triazole ring presents multiple nitrogen atoms for potential alkylation, primarily the N1 and N4 positions. While a mixture of isomers is possible, reaction conditions can be optimized to favor the formation of the desired N1-substituted product, which is often separable from other isomers through standard purification techniques.[3]

Protocol 1: Synthesis of 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone

This protocol is based on the general principles of N-alkylation of azoles.[4] The procedure involves the deprotonation of 3-nitro-1H-1,2,4-triazole followed by a nucleophilic substitution reaction with chloroacetone.

Causality Behind Experimental Choices:

-

Base (Potassium Carbonate): A moderately strong base is used to deprotonate the acidic N-H of the triazole ring, creating the nucleophilic triazolate anion. Its heterogeneous nature in acetone simplifies workup via filtration.

-

Solvent (Acetone): Acetone is an ideal solvent as it readily dissolves the chloroacetone reactant and provides a suitable medium for the reaction. It is important to use anhydrous acetone to prevent side reactions.

-

Temperature: The reaction is typically performed at the reflux temperature of acetone to ensure a sufficient reaction rate without causing decomposition of the starting materials or product.

Materials & Reagents:

-

3-Nitro-1H-1,2,4-triazole

-

Chloroacetone (stabilized)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Anhydrous Acetone

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Filtration apparatus

-

Rotary evaporator

Step-by-Step Methodology:

-

Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitro-1H-1,2,4-triazole (1 equivalent).

-

Reagent Addition: Add finely powdered anhydrous potassium carbonate (1.5 equivalents) and 150 mL of anhydrous acetone.

-

Stirring: Begin vigorous stirring to create a fine suspension.

-

Addition of Alkylating Agent: Add chloroacetone (1.1 equivalents) dropwise to the stirring suspension at room temperature. Caution: Chloroacetone is a lachrymator and is toxic; this step must be performed in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct. Wash the solid residue with a small amount of fresh acetone.

-

Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. This will yield the crude product.

-

Purification: The crude product, which may contain the N4-isomer, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to isolate the desired 1-(3-nitro-1H-1,2,4-triazol-1-yl)acetone isomer.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3-Nitro-1H-1,2,4-triazole | C₂H₂N₄O₂ | 114.06 | 208–210[5] | White/pale yellow powder[5] |

| 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone (NTA) | C₅H₆N₄O₃ | 170.13 | Typically determined experimentally | Typically a solid |

Safety and Handling

-

3-Nitro-1H-1,2,4-triazole: Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

-

Chloroacetone: Highly toxic, flammable, and a potent lachrymator. All handling must be conducted within a certified chemical fume hood.

-

Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.[4]

-

The synthesized energetic compounds are potentially explosive and should be handled in small quantities with extreme care, using appropriate safety shields and non-sparking tools.

Part 2: Application of NTA in the Synthesis of High-Energy Derivatives

The true value of NTA lies in the reactivity of its acetone side chain, which serves as a versatile platform for constructing more complex and potent energetic materials. The following sections detail key synthetic transformations.

Workflow for NTA Derivatization

Caption: Synthetic utility of the NTA precursor.

Protocol 2: Synthesis of Energetic Hydrazones via Condensation

This pathway utilizes the carbonyl group of NTA to link it with another energetic, nitrogen-rich molecule, such as aminoguanidine or carbohydrazide, significantly increasing the overall nitrogen content and heat of formation.

Causality Behind Experimental Choices:

-

Reactant (Aminoguanidine Nitrate): Chosen as it is a readily available, nitrogen-rich compound that readily condenses with ketones.

-

Acid Catalyst: A small amount of acid catalyzes the condensation reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic amine.

Step-by-Step Methodology:

-

Dissolve NTA (1 equivalent) in ethanol in a round-bottom flask.

-

Add an aqueous solution of aminoguanidine nitrate (1 equivalent) to the flask.

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Heat the mixture to reflux for 4-6 hours.

-

Upon cooling, the energetic hydrazone product will often precipitate from the solution.

-

Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.

-

Dry the product carefully in a vacuum desiccator. Further purification can be done by recrystallization.

-

Characterize the final product to confirm its structure.

Protocol 3: Synthesis of Polynitro Derivatives

This approach focuses on increasing the oxygen balance and density of the final molecule by introducing additional nitro groups. A Knoevenagel condensation of NTA with a methylene-activated compound like malononitrile, followed by nitration of the resulting product, can lead to highly energetic polynitro compounds.

Causality Behind Experimental Choices:

-

Knoevenagel Condensation: This reaction is a classic method for C-C bond formation, creating a more complex carbon skeleton attached to the triazole ring that can be further functionalized.

-

Nitration: The introduction of geminal dinitro or trinitromethyl groups is a proven strategy for dramatically increasing the detonation performance of a molecule.[6]

Step-by-Step Methodology (Illustrative Two-Step Process):

-

Step 1 (Condensation): React NTA (1 equivalent) with malononitrile (1 equivalent) in ethanol with a catalytic amount of a base like piperidine. Reflux the mixture until the reaction is complete (monitored by TLC). The product is the vinyl dinitrile derivative.

-

Step 2 (Nitration): The product from Step 1 is carefully subjected to nitration. This is a hazardous step requiring specialized equipment. A common nitrating mixture is a combination of fuming nitric acid and sulfuric acid at low temperatures (0-5 °C).

-

Work-up: The nitration reaction is quenched by pouring it onto ice, which precipitates the polynitrated energetic product.

-

Purification & Handling: The product must be filtered, washed extensively with water to remove residual acid, and dried with extreme care. Warning: Polynitro compounds can be highly sensitive to impact, friction, and static discharge.

Protocol 4: Formation of Energetic Salts

Many of the high-energy compounds derived from NTA, especially those incorporating additional azole rings, possess acidic protons. These can be deprotonated with nitrogen-rich bases to form energetic salts. This strategy often improves thermal stability, increases density, and reduces sensitivity.[7]

Causality Behind Experimental Choices:

-

Nitrogen-Rich Bases (e.g., Guanidine, Ammonia): These bases are used to form salts where both the cation and anion contribute to the overall energy and gas generation of the material.

-

Solvent Selection: A solvent that dissolves the neutral energetic compound but causes the salt to precipitate is ideal for easy isolation and purification.

Step-by-Step Methodology:

-

Dissolve the neutral energetic acid (derived from Protocol 2 or 3) (1 equivalent) in a suitable solvent like ethanol or acetonitrile.

-

In a separate flask, prepare a solution of the nitrogen-rich base (e.g., guanidine carbonate neutralized with an acid to form guanidinium ions, or bubbling ammonia gas) (1 equivalent).

-

Slowly add the base solution to the solution of the energetic acid with stirring.

-

The energetic salt will typically precipitate out of the solution.

-

Stir the resulting slurry for a period to ensure complete salt formation.

-

Collect the salt by filtration, wash with the solvent, and dry under vacuum.

Conclusion

1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone is a precursor of significant strategic importance in the synthesis of advanced high-energy materials. Its dual-functionality—an energetic nitro-triazole core and a synthetically versatile acetone side chain—provides researchers with a powerful platform to develop novel compounds. By employing well-established chemical transformations such as condensation, nitration, and salt formation, a wide array of derivatives with tailored properties like high nitrogen content, improved oxygen balance, enhanced density, and greater thermal stability can be systematically synthesized. The protocols outlined herein provide a foundation for the exploration and development of the next generation of high-performance, insensitive energetic materials.

References

Please note that accessing some of these resources may require a subscription to the respective journal or database.

-

Sukhanov, G.T., et al. (2022). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. Materials, 15(3), 1119. [Link]

-

Rayala, N. K., & Lee, S. (2017). 3-Nitro-1,2,4-triazole. e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-4. [Link]

-

Voitecu, M., et al. (2018). Synthesis and Applications of 3-nitro-1,2,4-triazol-5-one based Hybrid Energetic Compositions. ResearchGate. [Link]

-

Martin, F. (2011). NITROGEN-RICH ENERGETIC MATERIALS BASED ON 1,2,4-TRIAZOLE DERIVATIVES. Dissertation, Ludwig-Maximilians-Universität München. [Link]

-

Fathalla, W., et al. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1410-1420. [Link]

-

Fershtat, L.L., et al. (2021). [(3-Nitro-1 H -1,2,4-triazol-1-yl)- NNO -azoxy]furazans: energetic materials containing an N(O) N–N fragment. RSC Advances. [Link]

-

Al-Soud, Y.A., et al. (2004). Synthesis of Novel 1,3-Substituted 1H-[5][8][9]-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Pevzner, M.S. (2005). Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3-nitro-1,2,4-triazoles and dialkyl sulfates. ResearchGate. [Link]

-

Sukhanov, G.T., et al. (2022). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. MDPI. [Link]

-

Fun, H.-K., et al. (2011). 3-Nitro-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o813. [Link]

-

Zhang, M., et al. (2023). Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation. RSC Advances. [Link]

-

Al-Soud, Y.A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 27(24), 8936. [Link]

-

Singh, S., et al. (2014). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Trade Science Inc. [Link]

-

Varadwaj, A., et al. (2021). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

-

John, E. O., et al. (1991). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

-

Maan, A., et al. (2020). Substituted triazolo-triazine derivatives as energetic materials: a computational investigation and assessment. Journal of Molecular Modeling, 26(7), 184. [Link]

-

Drake, G.W., et al. (2010). Energetic salts of substituted 1,2,4-triazolium and tetrazolium 3,5-dinitro-1,2,4-triazolates. ResearchGate. [Link]

-

Jean, E., et al. (2007). Synthesis and characterization of energetic 3-nitro-1,2,4-oxadiazoles. Organic Letters, 9(10), 1871-1874. [Link]

-

Li, H., et al. (2017). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 22(9), 1433. [Link]

Sources

- 1. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and characterization of energetic 3-nitro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone

Welcome to the technical support guide for the synthesis of 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. The synthesis, while straightforward in principle, presents challenges related to regioselectivity and reaction control that can significantly impact outcomes. This guide provides in-depth, experience-based answers to frequently encountered problems.

Overview of the Synthetic Pathway

The synthesis is typically a two-step process starting from 3-amino-1H-1,2,4-triazole. The first step involves the conversion of the amino group to a nitro group, followed by a nucleophilic N-alkylation reaction with chloroacetone. Each step has critical parameters that must be controlled to ensure a high yield of the desired N1-substituted product.

Figure 1: General two-step synthesis workflow for 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. Where should I focus my optimization efforts?

Low overall yield is the most common complaint. It typically stems from two primary areas: suboptimal purity of the 3-nitro-1H-1,2,4-triazole (3-NT) intermediate and, most critically, poor regioselectivity during the N-alkylation step.

Key Areas for Investigation:

-

Purity of 3-NT: The first step, a diazotization-nitration reaction, must be performed carefully. Incomplete reaction or side reactions can introduce impurities that interfere with the subsequent alkylation. Ensure your 3-NT is properly purified and characterized (e.g., by NMR, melting point) before proceeding.

-

N-Alkylation Conditions: This is the most sensitive part of the synthesis. The triazole ring has three nitrogen atoms (N1, N2, N4) that can be alkylated. The goal is to maximize the formation of the N1 isomer. This is controlled by your choice of base, solvent, and temperature.

-

Work-up and Purification: Product loss can occur during extraction and purification. The final product has moderate polarity, and choosing an appropriate solvent system for chromatography is crucial to separate it from isomers and unreacted starting material.

Q2: The N-alkylation with chloroacetone is producing a mixture of isomers. How can I improve selectivity for the desired N1 product?

This is the central challenge of this synthesis. The formation of N2 and N4 isomers is a common side reaction that complicates purification and reduces the yield of the target compound.[1]

The Chemical Rationale for N1 Selectivity: The 3-nitro-1,2,4-triazole ring exists in equilibrium with its deprotonated form (the triazolide anion) in the presence of a base. The negative charge is delocalized across the ring. The strongly electron-withdrawing nitro group at the C3 position significantly influences the electron density and nucleophilicity of the adjacent nitrogen atoms. It deactivates the neighboring N2 and N4 positions more strongly than the distal N1 position. Consequently, the N1 atom is the most nucleophilic site and is kinetically favored for alkylation.

Figure 2: The electron-withdrawing nitro group reduces electron density most at N2 and N4, making the N1 position the most nucleophilic site for alkylation.

Strategies to Enhance N1 Selectivity:

-

Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred. It irreversibly and completely deprotonates the triazole, forming the "free" anion where the inherent electronic preference for N1 attack dominates. Weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium, and the association of the potassium cation can influence the reaction site, sometimes leading to different isomer ratios.

-

Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are highly effective.[2] They solvate the cation of the base, leaving the triazolide anion more exposed and reactive, which enhances the rate and often favors the kinetically preferred N1 product.

-

Temperature Control: Lowering the reaction temperature (e.g., 0 °C to room temperature) generally increases selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored N2 and N4 isomers, leading to a mixed product profile.

Q3: What are the optimal reaction conditions for the N-alkylation step?

While the "perfect" conditions depend on your specific lab setup and scale, the following table summarizes a robust starting point for optimization, based on established principles of N-alkylation chemistry.[3]

| Parameter | Recommended Condition | Rationale & Justification |

| Base | Sodium Hydride (NaH), 60% in oil (1.1 eq) | Strong, non-nucleophilic base that ensures complete deprotonation of the triazole. This generates a high concentration of the reactive anion, promoting a clean reaction.[3] |

| Solvent | Anhydrous Acetonitrile or DMF | Polar aprotic solvents are ideal for SN2 reactions. They effectively dissolve the triazolide salt and do not interfere with the nucleophile. DMF can lead to faster reactions but is harder to remove.[2] |

| Temperature | 0 °C to Room Temperature (20-25 °C) | Starting the reaction at a lower temperature and allowing it to slowly warm helps control the initial exotherm and favors the formation of the more stable, kinetically preferred N1 isomer. |

| Alkylating Agent | Chloroacetone (1.0 - 1.1 eq) | Using a slight excess of the triazole starting material relative to the alkylating agent can help minimize potential dialkylation, though this is not a major side reaction here. |

| Atmosphere | Inert (Nitrogen or Argon) | Recommended when using reactive organometallic reagents like NaH to prevent quenching by atmospheric moisture. |

Q4: I'm observing multiple spots on my TLC plate besides the starting material. What are the likely side products?

The most common side products are the N2 and N4 alkylated isomers. Chloroacetone itself can also undergo self-condensation under strongly basic conditions, although this is less common under the controlled conditions recommended.

Figure 3: Reaction pathways leading to the desired N1 isomer and the common N2 and N4 isomeric side products.

These isomers often have very similar polarities, making their separation challenging. Careful column chromatography is typically required.

Q5: What is the most effective method for purifying the final product and removing the isomers?

Purification is best achieved using flash column chromatography on silica gel.

Recommended Protocol:

-

Work-up: After the reaction is complete (as monitored by TLC), carefully quench the reaction with water or saturated ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude oil or solid.

-

Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient solvent system is most effective. Start with a non-polar system like 20% ethyl acetate in hexanes and gradually increase the polarity to 40-50% ethyl acetate. The desired N1 isomer is typically the most polar of the three isomers and will elute last.

-

Monitoring: Use TLC with the same solvent system to track the separation and combine the pure fractions. A potassium permanganate stain can be effective for visualizing the spots if they are not UV-active.

-

-

Final Purification: If the product crystallizes, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) can be an excellent final step to achieve high purity.

Optimized Experimental Protocol

This protocol provides a robust method for the N-alkylation step, designed to maximize the yield of the N1 isomer.

Materials:

-

3-Nitro-1H-1,2,4-triazole (3-NT)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous acetonitrile

-

Chloroacetone

-

Ethyl acetate, Hexanes, Saturated NH₄Cl solution, Brine

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-Nitro-1H-1,2,4-triazole (1.0 eq).

-

Suspension: Add anhydrous acetonitrile (approx. 10 mL per 1 g of 3-NT) to the flask. Cool the resulting suspension to 0 °C in an ice-water bath.

-

Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred suspension at 0 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30 minutes. The suspension should become a clearer solution as the sodium salt forms.

-

Alkylation: Add chloroacetone (1.05 eq) dropwise via syringe to the reaction mixture, ensuring the internal temperature does not rise above 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

-

Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient as described in Q5.

References

-

MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3. Retrieved from [Link]

-

ACS Publications. (2021). Design and Synthesis of Novel 3-Nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Alkylation of 3-Nitro-1,2,4-triazole

Welcome to the technical support center for the alkylation of 3-nitro-1,2,4-triazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the alkylation of 3-nitro-1,2,4-triazole. Our goal is to provide you with the technical insights and practical protocols necessary to optimize your synthetic outcomes.

Introduction: The Challenge of Regioselectivity

The alkylation of 3-nitro-1,2,4-triazole is a foundational reaction for the synthesis of various energetic materials and pharmacologically active compounds. However, the presence of multiple nitrogen atoms in the triazole ring presents a significant challenge in controlling the regioselectivity of the reaction. The nucleophilic character of the different nitrogen atoms leads to the potential for forming a mixture of N-alkylated isomers, primarily at the N1, N2, and sometimes N4 positions. Understanding and controlling the factors that govern this regioselectivity is paramount to achieving the desired product in high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the alkylation of 3-nitro-1,2,4-triazole?

A1: The most common side reaction is the formation of a mixture of regioisomers. Alkylation can occur at the N1, N2, and N4 positions of the triazole ring, leading to the formation of 1-alkyl-3-nitro-1,2,4-triazole, 2-alkyl-3-nitro-1,2,4-triazole, and 4-alkyl-3-nitro-1,2,4-triazole. The relative ratios of these isomers are highly dependent on the reaction conditions. Additionally, over-alkylation can lead to the formation of dialkylated triazolium salts.

Q2: Why is controlling regioselectivity so critical in this reaction?

A2: The biological activity and physical properties of N-alkylated 3-nitro-1,2,4-triazoles are highly dependent on the position of the alkyl group. For instance, different isomers can exhibit varied efficacy, toxicity, and metabolic stability in a drug development context. In materials science, the isomeric purity can significantly impact properties like thermal stability and sensitivity. Therefore, selective synthesis of a single isomer is often a critical requirement.

Q3: What are the key factors that influence the N1/N2/N4 regioselectivity?

A3: Several factors dictate the outcome of the alkylation reaction:

-

Nature of the Alkylating Agent: The steric bulk and electronic properties of the alkylating agent play a crucial role. For instance, reactions with secondary and tertiary alcohols in concentrated sulfuric acid have been shown to favor substitution at the N2 position.[1]

-

Base: The choice of base can influence which nitrogen atom is deprotonated and its subsequent nucleophilicity. Common bases include alkali metal carbonates and hydroxides.

-

Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of both the triazolate anion and the alkylating agent.

-

Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomer ratio.[1]

-

Counter-ion: In the case of using a salt of 3-nitro-1,2,4-triazole, the nature of the counter-ion can influence the site of alkylation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the alkylation of 3-nitro-1,2,4-triazole.

Issue 1: Poor Regioselectivity - Mixture of N1 and N2 Isomers

Symptoms:

-

NMR or LC-MS analysis of the crude reaction mixture shows the presence of multiple product peaks with the same mass.

-

Difficulty in isolating the desired isomer by standard purification techniques (e.g., crystallization, column chromatography).

Causality: The 3-nitro-1,2,4-triazolate anion is an ambident nucleophile with significant electron density on both N1 and N2. The alkylation is often under kinetic control, and subtle changes in reaction parameters can alter the N1/N2 product ratio.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor regioselectivity in the alkylation of 3-nitro-1,2,4-triazole.

Issue 2: Formation of Dialkylated Byproducts

Symptoms:

-

Mass spectrometry analysis indicates the presence of a species with a mass corresponding to the starting material plus two alkyl groups.

-

Formation of a salt-like byproduct that may precipitate from the reaction mixture or be observed in the aqueous layer during workup.

Causality: The initially formed N-alkylated product can undergo a second alkylation, particularly at the N4 position, to form a 1,4-dialkyl-3-nitro-1,2,4-triazolium salt. This is more likely to occur with highly reactive alkylating agents or when an excess of the alkylating agent is used.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting the formation of dialkylated byproducts.

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation

This protocol is optimized for the preferential formation of the N1-alkylated isomer using a primary alkyl halide.

Materials:

-

3-Nitro-1,2,4-triazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

Primary alkyl bromide or iodide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred suspension of 3-nitro-1,2,4-triazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF, add the primary alkyl halide (1.1 eq) at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated isomer.

Protocol 2: Selective Synthesis of N2-Isopropyl-3-nitro-1,2,4-triazole

This protocol is adapted from literature reports for the regioselective N2-alkylation using a secondary alcohol.[1]

Materials:

-

3-Nitro-1,2,4-triazole

-

Isopropanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Dichloromethane

Procedure:

-

Carefully add concentrated H₂SO₄ to isopropanol at 0 °C.

-

To this acidic solution, add 3-nitro-1,2,4-triazole in portions, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The resulting product is expected to be predominantly the N2-isopropyl isomer. Further purification can be performed by crystallization or column chromatography if necessary.

Data Summary

The following table summarizes typical regioselectivity observed under different reaction conditions. Note that these are generalized trends and actual results may vary.

| Alkylating Agent | Base/Acid | Solvent | Predominant Isomer |

| Primary Alkyl Halide | K₂CO₃ | DMF | N1 |

| Secondary Alcohol | H₂SO₄ | - | N2[1] |

| Tertiary Alcohol | H₂SO₄ | - | N2[1] |

| Epichlorohydrin | Base | - | Mixture of N1 and N2[1] |

Visualization of Isomeric Products

Sources

Technical Support Center: Optimizing Nitrotriazole Synthesis

Welcome to the technical support center for nitrotriazole synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of nitrated triazole derivatives. Nitrotriazoles are a critical class of compounds, notable for their applications ranging from pharmaceuticals to energetic materials[1][2][3]. However, their synthesis via electrophilic nitration is often challenging, requiring precise control over reaction conditions to ensure safety, maximize yield, and achieve the desired regioselectivity.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical experience.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common issues encountered during nitrotriazole synthesis in a direct question-and-answer format.

Question 1: My reaction yield is extremely low or I've recovered only starting material. What are the likely causes and how can I fix it?

Answer: Low or no conversion is a frequent problem that can usually be traced back to one of three areas: the nitrating agent, reaction temperature, or the purity of your materials.

-

Cause A: Insufficiently Potent Nitrating Agent. The triazole ring is an electron-deficient aromatic system, making it less reactive towards electrophilic substitution than benzene. A weak nitrating agent may not generate a sufficient concentration of the active electrophile, the nitronium ion (NO₂⁺)[4][5][6].

-

Solution: The classic mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the most common and effective choice. The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion[5][7]. If this system fails, consider more potent nitrating agents like 100% HNO₃ or pre-formed nitronium salts such as NO₂BF₄, though these require stringent anhydrous conditions and careful handling[8].

-

-